2-benzyl-4-(octahydro-1H-isoindol-2-yl)-4-oxobutanoic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14/h1-3,6-7,15-17H,4-5,8-13H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGGHFDDFPHPOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861379 | |
| Record name | 2-Benzyl-4-(octahydro-2H-isoindol-2-yl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40861379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Mitiglinide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.08e-02 g/L | |
| Record name | Mitiglinide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
145375-43-5 | |
| Record name | Mitiglinide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015382 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular and Cellular Mechanisms of Insulin Secretion
Stimulation of Insulin (B600854) Granule Exocytosis
The principal action of Mitiglinide is the stimulation of insulin secretion by closing the ATP-sensitive potassium (K-ATP) channels on the plasma membrane of pancreatic β-cells. patsnap.comontosight.ainih.gov This action initiates a cascade of events culminating in the exocytosis of insulin-containing granules. nih.govdrugbank.compatsnap.com
The process unfolds as follows:
Binding to the SUR1 Subunit: The pancreatic K-ATP channel is a complex composed of a pore-forming inward-rectifier potassium channel subunit (Kir6.2) and a regulatory sulfonylurea receptor (SUR1) subunit. nih.govnih.govohsu.edu Mitiglinide binds specifically to the SUR1 subunit. nih.govnih.gov Cryo-electron microscopy studies have revealed that Mitiglinide binds within a common insulin secretagogue-binding site in SUR1, locking the channel in an inward-facing conformation. nih.gov
K-ATP Channel Closure: This binding event inhibits the channel's activity, preventing potassium ions (K+) from flowing out of the β-cell. nih.govnih.gov
Membrane Depolarization: The reduction in potassium efflux leads to the depolarization of the β-cell's plasma membrane. ontosight.aipatsnap.comnih.gov
Calcium Influx: The change in membrane potential activates voltage-gated calcium channels. ontosight.aipatsnap.com This activation results in an influx of extracellular calcium ions (Ca2+) into the cell. nih.govpatsnap.compatsnap.com Research using MIN6 cells, a pancreatic β-cell line, has shown that Mitiglinide induces a rapid influx of Ca2+. researchgate.net
Insulin Granule Exocytosis: The subsequent rise in intracellular Ca2+ concentration is the critical trigger for the fusion of insulin-containing secretory granules with the cell membrane, a process known as exocytosis. nih.govpatsnap.comontosight.aidrugbank.com This leads to the release of insulin into the bloodstream.
Research has demonstrated that Mitiglinide is highly selective for the pancreatic β-cell K-ATP channel (Kir6.2/SUR1) compared to K-ATP channels found in other tissues, such as the heart (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B). nih.govresearchgate.netox.ac.uk This specificity is a key feature of its molecular action. Patch-clamp analysis has shown that Mitiglinide inhibits Kir6.2/SUR1 channel currents at nanomolar concentrations, while having no significant effect on Kir6.2/SUR2A or Kir6.2/SUR2B channels even at much higher concentrations. researchgate.netmedchemexpress.com
| K-ATP Channel Complex (Subunits) | Associated Tissue | Inhibitory Concentration (IC50) of Mitiglinide | Reference |
|---|---|---|---|
| Kir6.2/SUR1 | Pancreatic β-cells | 100 nM | medchemexpress.com |
| Kir6.2/SUR2A | Cardiac Muscle | > 10 µM (No significant inhibition) | medchemexpress.com |
| Kir6.2/SUR2B | Smooth Muscle | > 10 µM (No significant inhibition) | medchemexpress.com |
Glucose-Dependent Potentiation of Mitiglinide's Insulinotropic Effect
A crucial aspect of Mitiglinide's action is that its ability to stimulate insulin secretion is dependent on the ambient glucose concentration. ontosight.ai The insulinotropic effect is significantly more pronounced in the presence of elevated glucose levels. This glucose dependency is rooted in the physiological mechanism of insulin secretion itself.
In pancreatic β-cells, glucose is transported into the cell and metabolized through glycolysis and oxidative phosphorylation. patsnap.com This metabolic activity increases the intracellular ratio of ATP to ADP. patsnap.comnih.gov ATP itself is a natural inhibitor of the K-ATP channel. The elevated ATP/ADP ratio promotes the closure of K-ATP channels, leading to membrane depolarization and insulin secretion. patsnap.comnih.gov
Mitiglinide's mechanism of directly closing the K-ATP channel is therefore synergistic with the effects of glucose metabolism. nih.govpatsnap.com When glucose levels are high, the increased ATP/ADP ratio already primes the β-cell for insulin secretion by closing some K-ATP channels. Mitiglinide's action further ensures channel closure, leading to a robust insulin secretory response. nih.gov This mimics the natural physiological process of post-meal insulin release. nih.govpatsnap.com Conversely, when glucose levels are low, the ATP/ADP ratio is lower, more K-ATP channels are open, and Mitiglinide's effect is less pronounced. ontosight.ai
Studies comparing Mitiglinide to other secretagogues have provided further insight. For instance, total internal reflection fluorescence microscopy has shown that, similar to glucose, Mitiglinide can repeatedly evoke the exocytosis of insulin granules upon secondary stimulation. nih.govnih.gov This is in contrast to the sulfonylurea glimepiride, where secondary stimulation failed to evoke fusion of insulin granules, suggesting a different impact on the long-term secretory capacity of the β-cell. nih.govnih.gov The effect of Mitiglinide on the mechanisms of insulin secretion appears to be more aligned with the physiological response to glucose. nih.gov
Furthermore, some research suggests Mitiglinide may have a direct effect on the secretion of glucagon-like peptide-1 (GLP-1), an incretin (B1656795) hormone that also potentiates glucose-dependent insulin secretion. researchgate.netniph.go.jp This potential action on L-cells could represent an additional, indirect mechanism contributing to its glucose-dependent insulinotropic effect. researchgate.net
| Condition | Intracellular State (Pancreatic β-cell) | Mitiglinide Efficacy | Reference |
|---|---|---|---|
| High Glucose | Increased ATP/ADP ratio, leading to some K-ATP channel closure. | High - Synergistic effect with ATP leads to robust channel closure and insulin secretion. | nih.govpatsnap.comnih.gov |
| Low Glucose | Lower ATP/ADP ratio, K-ATP channels are predominantly open. | Low - Less potentiation of insulin secretion. | ontosight.ai |
Structural Insights into Mitiglinide Target Interactions
Cryo-Electron Microscopy (Cryo-EM) Studies of Mitiglinide-Bound SUR1 Subunit
To elucidate the binding mechanism of mitiglinide, cryo-electron microscopy (cryo-EM) has been employed to determine the structure of the SUR1 subunit in complex with the drug. nih.govrcsb.orgnih.gov Researchers utilized a truncated construct of the SUR1 core (SUR1core), which includes the transmembrane domains (TMDs) and nucleotide-binding domains (NBDs), for structural determination. nih.gov The resulting cryo-EM structure, resolved at a resolution of 3.21 Å, reveals that mitiglinide binds to the SUR1 subunit in the presence of ATP. rcsb.org This high-resolution structure provides a detailed visualization of the mitiglinide binding pocket and the conformational state of SUR1 upon drug binding. researchgate.netrcsb.org
The structural data obtained from these cryo-EM studies show that SUR1 adopts an inward-facing conformation when bound to mitiglinide, with the central vestibule of the protein widely open to the cytosol. nih.govbiorxiv.org This conformation is stabilized by the presence of both ATP, which binds to NBD1, and mitiglinide, which occupies a distinct site within the transmembrane domain. nih.gov
Identification and Characterization of the Mitiglinide Binding Site on SUR1
The cryo-EM structure of the mitiglinide-SUR1 complex has precisely identified the drug's binding site, revealing that it is located within the common binding pocket for insulin (B600854) secretagogues. nih.govresearchgate.netfrontiersin.org This pocket is a central vestibule within the transmembrane domains of SUR1. nih.govbiorxiv.org The binding of mitiglinide involves a combination of both polar and hydrophobic interactions with specific residues lining this pocket. nih.gov
The mitiglinide binding pocket is formed by a confluence of four transmembrane helices. nih.govresearchgate.netresearchgate.netfrontiersin.org Specifically, residues from TM7 and TM8, which belong to the first transmembrane domain (TMD1), and TM16 and TM17 from the second transmembrane domain (TMD2), create the cavity where mitiglinide docks. nih.govbiorxiv.org This arrangement highlights a complex architecture where different domains of the SUR1 protein contribute to the formation of a single, high-affinity drug-binding site.
Detailed analysis of the binding interface reveals key interactions between mitiglinide and specific amino acid residues of SUR1. The interactions are both electrostatic and hydrophobic in nature. nih.gov The negatively charged carboxyl group of mitiglinide forms electrostatic interactions with two positively charged arginine residues, R1246 on TM16 and R1300 on TM17. nih.govbiorxiv.org Additionally, the benzene (B151609) ring of mitiglinide engages in stacking interactions with the phenyl group of F433. nih.gov
Other residues that form the hydrophobic pocket surrounding mitiglinide include I381, I385, and W430 from TMD1, and L1241 from TMD2. biorxiv.org Crucially, residues S1238 and T1242 play a significant role, particularly in determining the selectivity of the drug. nih.govelifesciences.org
| Residue | Location (Domain) | Interaction Type | Interacting Moiety of Mitiglinide |
|---|---|---|---|
| R1246 | TM16 (TMD2) | Electrostatic | Carboxyl group |
| R1300 | TM17 (TMD2) | Electrostatic | Carboxyl group |
| F433 | TMD1 | Hydrophobic (π-stacking) | Benzene ring |
| I381 | TMD1 | Hydrophobic | Hydrophobic core |
| I385 | TMD1 | Hydrophobic | Hydrophobic core |
| W430 | TMD1 | Hydrophobic | Hydrophobic core |
| L1241 | TMD2 | Hydrophobic | Hydrophobic core |
| S1238 | TMD2 | Key for selectivity | Hexahydro-2-isoindoline group |
| T1242 | TMD2 | Key for selectivity | General binding pocket |
Conformational Changes Induced by Mitiglinide Binding to SUR1
The binding of mitiglinide to the SUR1 subunit is not a passive event; it actively induces and stabilizes a specific conformational state of the protein. researchgate.netresearchgate.net This structural change is fundamental to the mechanism by which the drug inhibits the K-ATP channel. ohsu.edu
Cryo-EM data demonstrates that mitiglinide binding locks the SUR1 subunit into an NBD-separated, inward-facing conformation. nih.govresearchgate.netrcsb.orgfrontiersin.org In this state, the two nucleotide-binding domains (NBDs) are held apart, which is considered an inactive conformation for ABC transporters like SUR1. ohsu.edunih.gov By wedging itself into the central vestibule, mitiglinide effectively prevents the conformational rearrangements, such as NBD dimerization, that are necessary for channel activation. ohsu.edunih.gov This stabilization of the inactive state ensures the K-ATP channel remains closed, thereby promoting insulin release. researchgate.netresearchgate.net
Structural Basis for High Selectivity of Mitiglinide for SUR1 over SUR2 Isoforms
Mitiglinide exhibits a high degree of selectivity for the pancreatic SUR1 isoform over the SUR2 isoforms found in cardiac and smooth muscle. nih.govresearchgate.net This selectivity is clinically important as it minimizes off-target cardiovascular effects. The structural basis for this high selectivity has been elucidated through comparative analysis of the mitiglinide-bound SUR1 structure and the sequences of SUR2 isoforms. nih.govresearchgate.net
The key determinants of this selectivity are a small number of amino acid differences within the drug-binding pocket. nih.gov The most critical of these is the residue at position 1238; in SUR1, this residue is a serine (S1238), while in SUR2, it is a bulkier tyrosine. nih.govelifesciences.org The larger side chain of tyrosine in SUR2 would create a steric clash with the hexahydro-2-isoindoline group of mitiglinide, thus preventing high-affinity binding. researchgate.net
Another differing residue is at position 1242, which is a threonine (T1242) in SUR1 and a serine in SUR2. nih.govelifesciences.org While most other residues in the binding pocket are identical between the two isoforms, the S1238Y substitution is the primary structural reason for mitiglinide's pronounced selectivity for SUR1-containing K-ATP channels. nih.govresearchgate.netelifesciences.org
| Residue Position | SUR1 Residue | SUR2 Residue | Impact on Mitiglinide Binding |
|---|---|---|---|
| 1238 | Serine (S) | Tyrosine (Y) | Tyrosine in SUR2 creates steric hindrance, reducing binding affinity. |
| 1242 | Threonine (T) | Serine (S) | Contributes to the overall shape and chemical environment of the binding pocket, favoring SUR1 interaction. |
Pharmacological Characterization in Preclinical Models
In Vitro Studies on Insulin (B600854) Secretion Dynamics
The effects of mitiglinide on insulin secretion have been investigated in both pancreatic beta-cell lines and primary cultured islets, providing insights into its mechanism of action.
Assessment in Isolated Pancreatic Beta-Cell Lines (e.g., MIN6, HIT-15)
In vitro studies using pancreatic beta-cell lines have demonstrated the efficacy of mitiglinide in stimulating insulin release. In MIN6 cells, a mouse pancreatic beta-cell line, mitiglinide has been shown to increase insulin secretion. nih.gov The insulin responses to chronic treatment with mitiglinide in MIN6 cells were found to be comparable to those of other insulin secretagogues like repaglinide (B1680517) and glibenclamide. nih.gov
Furthermore, in studies with HIT-T15 cells, a hamster pancreatic beta-cell line, mitiglinide was able to displace the binding of [3H]-glibenclamide with a half-maximal inhibitory concentration (IC50) of 13 nM, suggesting a shared binding site. nih.govresearchgate.net At a concentration of 100 µM, mitiglinide has been shown to induce insulin release in HIT-T15 insulinoma cells. caymanchem.com
Chronic exposure of MIN6 cells to mitiglinide (10 or 100 nM) for two weeks resulted in significantly lower basal insulin secretion at 3 mM glucose compared to control cells. researchgate.net
Evaluation in Primary Cultured Pancreatic Islets from Animal Models
Studies using primary cultured islets from normal and diabetic animal models have further elucidated the glucose-dependent nature of mitiglinide's effects. In islets from normal rats and diabetic Goto-Kakizaki (GK) rats, mitiglinide at therapeutic concentrations (0.1–1.0 μM) amplified glucose-induced insulin secretion in a dose-dependent manner. nih.govnih.gov In contrast, at a high concentration (10 μM), mitiglinide induced insulin release even in the absence of glucose. nih.govnih.gov
In the perfused pancreas of GK rats, mitiglinide was observed to induce normal kinetics of insulin secretion, including the restoration of the first-phase response. nih.govnih.gov Additionally, a strong synergistic interaction was noted between mitiglinide and arginine in GK rat islets, with the combination normalizing insulin secretion. nih.govnih.gov In isolated mouse pancreatic islets, mitiglinide at a concentration of 100 µM has been shown to induce insulin release. caymanchem.com
Effects on Proinsulin Biosynthesis and Insulin Content in Beta-Cells
The impact of mitiglinide on the synthesis and storage of insulin has also been examined. Short-term (2-hour) exposure of rat or prediabetic Psammomys obesus islets to 1 μM mitiglinide did not affect proinsulin biosynthesis. nih.govnih.gov However, a longer 24-hour exposure of rat islets to mitiglinide resulted in a 30% increase in proinsulin biosynthesis in the presence of 8.3 mM glucose. nih.govnih.gov
Prolonged exposure of primary islet cultures from normal rats or prediabetic Psammomys obesus to mitiglinide did not lead to further depletion of insulin stores under either normal or 'glucotoxic' conditions. nih.govnih.gov
Electrophysiological Studies of KATP Channel Inhibition
Electrophysiological studies have provided a detailed understanding of the interaction between mitiglinide and the KATP channel, which is a complex of the pore-forming Kir6.2 subunit and the regulatory sulfonylurea receptor (SUR) subunit. nih.govnih.gov
Dose-Dependent Inhibition of Kir6.2/SUR1 Currents
Mitiglinide inhibits the pancreatic beta-cell KATP channel (Kir6.2/SUR1) in a dose-dependent manner. medchemexpress.com Studies have shown that mitiglinide has a high affinity for the Kir6.2/SUR1 complex, with a reported IC50 value of 4 nM. nih.govox.ac.uknih.gov Another study reported an IC50 value of 100 nM for the inhibition of Kir6.2/SUR1 channel currents in COS-1 cells. medchemexpress.com
Mitiglinide exhibits high selectivity for the pancreatic beta-cell type KATP channel over the cardiac (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B) types. nih.govnih.gov The IC50 values for Kir6.2/SUR2A and Kir6.2/SUR2B currents were found to be 3 µM and 5 µM, respectively, indicating a much lower affinity compared to the pancreatic form. nih.govox.ac.uknih.gov This represents a 1000-fold greater affinity for the beta-cell type channel. nih.govnih.gov Mitiglinide inhibits Kir6.2/SUR currents by interacting with two sites: a high-affinity site on the SUR subunit and a low-affinity site on the Kir6.2 subunit. nih.govox.ac.uknih.gov
| KATP Channel Subtype | IC50 Value | Reference |
|---|---|---|
| Kir6.2/SUR1 (pancreatic β-cell) | 4 nM | nih.govox.ac.uknih.gov |
| Kir6.2/SUR1 (in COS-1 cells) | 100 nM | medchemexpress.com |
| Kir6.2/SUR2A (cardiac muscle) | 3 µM | nih.govox.ac.uknih.gov |
| Kir6.2/SUR2B (smooth muscle) | 5 µM | nih.govox.ac.uknih.gov |
Characterization of Reversibility of Channel Inhibition
The reversibility of KATP channel inhibition by mitiglinide has been a subject of investigation. Studies using excised patches have shown that the high-affinity block of Kir6.2/SUR1 currents by mitiglinide is only slowly reversible. nih.govox.ac.uknih.gov In contrast, the block of Kir6.2/SUR1 currents by meglitinide (B1211023) is rapidly reversible. nih.gov One study indicated that the inhibitory effect of 100 nM mitiglinide on the Kir6.2/SUR1 channel was reversible. researchgate.net Another source described mitiglinide as a nearly irreversible inhibitor. elifesciences.org The intermediate-affinity block of Kir6.2/SUR2A and Kir6.2/SUR2B currents by mitiglinide was found to be readily reversible. nih.gov
Differential Effects on Non-Pancreatic KATP Channel Subtypes (Kir6.2/SUR2A, Kir6.2/SUR2B)
Mitiglinide's mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, which are composed of the pore-forming subunit Kir6.2 and the sulfonylurea receptor 1 (SUR1) subunit. diabetesjournals.org However, different subtypes of the SUR subunit exist in other tissues, such as SUR2A in cardiac muscle and SUR2B in vascular smooth muscle, which also form KATP channels with Kir6.2. larvol.comdrugbank.com Preclinical studies have focused on characterizing the selectivity of mitiglinide for these different KATP channel isoforms to understand its tissue-specific effects.
Electrophysiological research demonstrates that mitiglinide exhibits a high degree of selectivity for the pancreatic β-cell KATP channel (Kir6.2/SUR1) over the non-pancreatic subtypes found in the cardiovascular system. nih.govescholarship.org Studies using reconstituted KATP channels in various cell systems, such as Xenopus oocytes and COS-1 cells, have quantified this selectivity. One study reported that mitiglinide inhibited Kir6.2/SUR1 currents with a high affinity, showing a half-maximal inhibitory concentration (IC50) of approximately 4 nM. larvol.comdiabetesjournals.org In stark contrast, its potency against Kir6.2/SUR2A (cardiac type) and Kir6.2/SUR2B (smooth muscle type) channels was about 1000-fold lower, with IC50 values of 3 µM and 5 µM, respectively. larvol.comdiabetesjournals.org
Another investigation using a different experimental setup found an IC50 value for Kir6.2/SUR1 inhibition of 100 nM, while reporting no significant inhibition of either Kir6.2/SUR2A or Kir6.2/SUR2B channel currents even at concentrations exceeding 10 µM. nih.govresearchgate.netdiabetesjournals.org This pronounced selectivity for the pancreatic SUR1 subunit suggests a lower potential for direct effects on the KATP channels in cardiac and vascular smooth muscle tissues at therapeutic concentrations. drugbank.comescholarship.org The molecular basis for this high selectivity is attributed to specific amino acid residues within the drug-binding site of the SUR1 subunit that differ from those in SUR2A and SUR2B. escholarship.orgpatsnap.com
Table 1: Inhibitory Potency (IC50) of Mitiglinide on Different KATP Channel Subtypes This table presents a summary of IC50 values from different preclinical studies. Note that experimental conditions can influence absolute values.
| KATP Channel Subtype | Tissue Location | IC50 Value (Study A) | IC50 Value (Study B) | Selectivity over SUR1 (Study A) |
|---|---|---|---|---|
| Kir6.2/SUR1 | Pancreatic β-cells | 4 nM larvol.comdiabetesjournals.org | 100 nM nih.govresearchgate.net | - |
| Kir6.2/SUR2A | Cardiac Muscle | 3 µM larvol.comdiabetesjournals.org | >10 µM nih.govresearchgate.net | ~750-fold lower affinity |
| Kir6.2/SUR2B | Smooth Muscle | 5 µM larvol.comdiabetesjournals.org | >10 µM nih.govresearchgate.net | ~1250-fold lower affinity |
In Vivo Studies on Insulin Secretion in Animal Models
The effects of mitiglinide on insulin secretion have been extensively evaluated in various rodent models, including both normal and diabetic animals. The Goto-Kakizaki (GK) rat, a non-obese model of spontaneous type 2 diabetes characterized by impaired insulin secretion, has been a key model for these investigations. dntb.gov.uanih.govpatsnap.com
In studies using isolated islets from diabetic GK rats, mitiglinide at therapeutic concentrations (0.1–1.0 µM) was shown to amplify glucose-induced insulin secretion in a dose-dependent manner. dntb.gov.uaxenbase.org The magnitude of this amplification was comparable to that observed in islets from normal, non-diabetic Wistar rats. dntb.gov.ua Furthermore, in the perfused pancreas of GK rats, mitiglinide was able to restore the normal kinetics of insulin secretion, notably including the first-phase response, which is typically absent in type 2 diabetes. dntb.gov.uaxenbase.org Imaging studies using total internal reflection fluorescence (TIRF) microscopy on pancreatic β-cells from GK rats revealed that mitiglinide caused the rapid fusion of newcomer insulin granules with the cell membrane, a mechanism it shares with the sulfonylurea drug glibenclamide. nih.govpatsnap.comnih.gov
Research has also been conducted in Psammomys obesus, a rodent model that develops diet-induced hyperglycemia and insulin resistance. In primary islet cultures from prediabetic Psammomys obesus, prolonged exposure to mitiglinide under either normal or 'glucotoxic' high-glucose conditions did not lead to the depletion of insulin stores, indicating a potentially protective aspect of its action on β-cell function. dntb.gov.uaxenbase.org
Table 2: Summary of Mitiglinide Effects on Insulin Secretion in Rodent Models
| Animal Model | Condition | Key Findings | Citations |
|---|---|---|---|
| Wistar Rat | Normal | Amplifies glucose-induced insulin secretion. | dntb.gov.ua |
| Goto-Kakizaki (GK) Rat | Type 2 Diabetes | Amplifies glucose-induced insulin secretion to a similar extent as in normal rats. Restores first-phase insulin secretion kinetics. Induces fusion of newcomer insulin granules. | dntb.gov.uanih.govxenbase.orgnih.gov |
| Psammomys obesus | Prediabetic | Prolonged exposure did not deplete islet insulin content. | dntb.gov.uaxenbase.org |
The insulin-secreting effect of mitiglinide is not absolute and can be significantly modulated by other physiological factors, which is a crucial characteristic for a mealtime glucose regulator. dntb.gov.ua Studies in preclinical models have demonstrated that its action is sensitive to both inhibitory and synergistic signals.
Adrenaline , a physiological inhibitor of insulin secretion, was shown to potently counteract the effects of mitiglinide. In normal rat islets, adrenaline strongly inhibited mitiglinide-induced insulin release. dntb.gov.ua A concentration of 0.1 µM adrenaline was sufficient to inhibit the secretagogue effect of mitiglinide, highlighting the preservation of the physiological negative feedback loop on insulin secretion. dntb.gov.uaxenbase.org
Conversely, a marked synergistic interaction has been observed between mitiglinide and the amino acid arginine . dntb.gov.ua In islets isolated from diabetic GK rats, where the insulin secretory response to arginine alone is impaired, the combination of mitiglinide and arginine resulted in a normalization of insulin secretion. dntb.gov.uaxenbase.org This synergistic effect is particularly relevant as it mimics the physiological conditions of a mixed meal, where β-cells are stimulated by both glucose and amino acids. dntb.gov.ua
Cellular Uptake Mechanisms of Mitiglinide in Target Cells
The precise mechanisms governing the entry of mitiglinide into its primary target, the pancreatic β-cell, are not extensively detailed in published research. The majority of studies focus on its intracellular mechanism of action following uptake, namely the binding to the SUR1 subunit of the KATP channel. nih.govdntb.gov.ua
However, research into related insulin secretagogues provides context for potential pathways. Members of the organic anion-transporting polypeptide (OATP) family, encoded by SLCO genes, are known to facilitate the hepatic and cellular uptake of a wide range of drugs. diabetesjournals.org Specifically, the transporter OATP1B3 has been identified in human pancreatic β-islet cells. researchgate.netescholarship.org Studies have shown that OATP1B3 transports the sulfonylurea glibenclamide and that its function is inhibited by the glinide nateglinide (B44641). researchgate.net The hepatic uptake of nateglinide has also been shown to involve contributions from OATP1B1 and OATP1B3. While these findings suggest that OATP transporters are involved in the disposition of other secretagogues, direct evidence specifically identifying the transporters for mitiglinide uptake into target cells is not yet established.
Interestingly, one study noted that mitiglinide could still induce the fusion of insulin granules in β-cells from SUR1 knockout mice, where its primary binding site is absent. This suggests the possibility of a secondary, SUR1-independent mechanism of action, though it does not clarify the initial cellular uptake process. larvol.com
Structure Activity Relationship Sar and Rational Design of Mitiglinide Analogs
Elucidation of Pharmacophoric Requirements for K-ATP Channel Interaction
Mitiglinide stimulates insulin (B600854) secretion by binding to and inhibiting the ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. drugbank.comnih.gov These channels are hetero-octameric complexes composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits. nih.govbiorxiv.org The interaction of Mitiglinide with this complex is highly specific and relies on a defined set of structural features, or pharmacophores.
Cryo-electron microscopy (cryo-EM) has revealed that Mitiglinide binds within a pocket in the central vestibule of the SUR1 subunit, which is formed by transmembrane helices TM7, TM8, TM16, and TM17. nih.govresearchgate.net This binding site is considered the common insulin secretagogue-binding site, which contains two overlapping sites known as the A-site and the B-site. nih.gov Unlike glibenclamide, which occupies both sites, Mitiglinide primarily binds to the A-site. nih.gov The binding involves both polar and hydrophobic interactions between the drug and amino acid residues in the pocket. nih.gov
The key pharmacophoric elements of Mitiglinide are its two main components:
A Phenylpropionic Acid Core : This part of the molecule is analogous to the benzoic acid fragment found in other glinides like Repaglinide (B1680517). taylorandfrancis.comdiabetesjournals.org It plays a crucial role in anchoring the molecule within the binding site.
A Hexahydro-2-isoindoline Group : This large, bulky moiety is a critical determinant of Mitiglinide's high selectivity for the SUR1 isotype over the SUR2 isotype found in cardiac and smooth muscle. nih.govnih.gov This group has been designated the "SUR Isotype Selectivity Determinative Moiety" (SISDM). nih.gov Its size and conformation are key to achieving selective interaction with the pancreatic K-ATP channel. nih.gov
Binding studies confirm that Mitiglinide, Repaglinide, and Nateglinide (B44641) all share a binding site with glibenclamide on the SUR1 subunit. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemmethod.comresearchgate.net For a class of drugs like meglitinides, QSAR studies are invaluable for predicting the activity of novel analogs, thereby streamlining the drug discovery process. researchgate.netuok.ac.in
While specific, detailed QSAR models exclusively for Mitiglinide analogs are not extensively published, the principles are widely applied to antidiabetic agents. researchgate.netuok.ac.in These models are built by calculating a set of molecular descriptors for each compound and correlating them with their measured biological activity (e.g., IC50 for K-ATP channel inhibition). ajchem-a.comwho.int The goal is to create a predictive regression model. who.int
The process involves several key steps:
Data Set Selection : A series of structurally related compounds (e.g., Mitiglinide derivatives) with their corresponding biological activities is compiled. researchgate.net
Descriptor Calculation : Various physicochemical properties, known as descriptors, are calculated for each molecule. chemmethod.com These can be categorized as constitutional, topological, geometric, and electronic, among others. uok.ac.in
Model Development : Statistical methods like Multiple Linear Regression (MLR) or more advanced techniques like Genetic Function Approximation (GFA) are used to generate an equation that links the descriptors to the activity. ajchem-a.comwho.int
Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its robustness. researchgate.net
A QSAR analysis of various antidiabetic drugs, including Mitiglinide, has been performed using topological indices, which are numerical descriptors of molecular structure. researchgate.net Such studies help to discriminate between the structures of different molecules and correlate them with their activity, providing a basis for predicting the efficacy of new compounds. researchgate.net
Table 1: Examples of Molecular Descriptors Used in QSAR Studies
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Topological | Randić Index, Szeged Index | Molecular branching and connectivity. researchgate.net |
| Electronic | Dipole Moment, Atomic Charges | Distribution of electrons within the molecule. researchgate.net |
| Spatial/Steric | Molecular Volume, Surface Area | Size and shape of the molecule. uok.ac.in |
| Hydrophobic | LogP (Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating or -accepting capabilities. rsc.org |
This table is illustrative of descriptors commonly used in QSAR studies for various drug classes.
Design Strategies for Modifying Mitiglinide's Selectivity and Potency
A key goal in the design of Mitiglinide analogs is to enhance potency and, crucially, to maintain or improve its high selectivity for the pancreatic K-ATP channel (Kir6.2/SUR1) over isoforms found in other tissues, such as the heart (Kir6.2/SUR2A) and smooth muscle (Kir6.2/SUR2B). nih.govnih.gov High selectivity is desirable to minimize potential cardiovascular side effects. nih.gov
The primary strategy for modulating selectivity lies in the modification of the "SUR Isotype Selectivity Determinative Moiety" (SISDM), which is the hexahydro-2-isoindoline group in Mitiglinide. nih.gov Structural comparisons reveal a direct correlation between the size of this moiety and the selectivity for SUR1. nih.gov Mitiglinide possesses a large SISDM, which contributes to its high selectivity. nih.gov In contrast, Repaglinide has a smaller piperidine (B6355638) ring in a similar position and is non-selective, while Glibenclamide is moderately selective. nih.govbiorxiv.org Therefore, designing analogs with large, sterically demanding groups at this position is a rational approach to increase SUR1 selectivity.
Patch-clamp analysis has quantified the selectivity of Mitiglinide. It potently inhibits the pancreatic Kir6.2/SUR1 channel with an IC50 value of 100 nM, while having no significant effect on Kir6.2/SUR2A or Kir6.2/SUR2B channels even at concentrations up to 10,000 nM. nih.govmedchemexpress.com This demonstrates a selectivity of over 100-fold. This high specificity contrasts with other meglitinides like Nateglinide, which also inhibits SUR2B channels. nih.gov
Table 2: Selectivity Profile of Mitiglinide and Related Compounds on K-ATP Channel Subtypes
| Compound | Kir6.2/SUR1 IC50 (nM) | Kir6.2/SUR2A Inhibition | Kir6.2/SUR2B Inhibition | Selectivity for SUR1 |
|---|---|---|---|---|
| Mitiglinide | 100 | No significant inhibition at >10,000 nM | No significant inhibition at >10,000 nM | High. nih.govmedchemexpress.com |
| Nateglinide | 100 | Inhibits at high concentrations (1,000 nM) | Inhibits at 100 nM | Low. nih.gov |
| Repaglinide | - (IC50 for [3H]glibenclamide binding inhibition: 1,600 nM) | - | - | Non-selective. nih.govbiorxiv.org |
Data sourced from patch-clamp and binding experiments on cloned K-ATP channels. nih.govbiorxiv.org
Computational Approaches in Mitiglinide Derivative Discovery
Computational chemistry and molecular modeling are integral to the modern discovery of Mitiglinide derivatives. mdpi.com These approaches leverage the known three-dimensional structure of the target protein to design and evaluate new potential drugs in silico, saving significant time and resources. researchgate.net
Structure-Based Drug Design (SBDD) : The availability of high-resolution cryo-EM structures of the K-ATP channel's SUR1 subunit in complex with Mitiglinide is the cornerstone of SBDD. nih.govbiorxiv.org These structures provide a precise map of the binding pocket, including the specific amino acid residues that interact with the drug. nih.gov Using this information, computational chemists can:
Perform Molecular Docking : This technique predicts the preferred orientation and binding affinity of a novel designed analog within the SUR1 binding site. mdpi.com It allows for the rapid screening of virtual libraries of compounds to identify those with favorable interactions.
Conduct Virtual Screening : Large databases of chemical compounds can be computationally screened against the SUR1 binding site to identify novel scaffolds that may act as K-ATP channel inhibitors. elifesciences.org Advanced methods, including those based on artificial intelligence, are being employed for this purpose. elifesciences.org
Property Prediction : Computational tools are also used to predict the pharmacokinetic properties of new derivatives. For instance, in the development of 18F-labeled Mitiglinide derivatives for use as Positron Emission Tomography (PET) tracers to image β-cells, computational methods were used to calculate key properties like the distribution coefficient (logD). nih.govkyoto-u.ac.jp
Metabolic Pathways and Enzyme Interaction Research
Characterization of Hepatic Metabolism of Mitiglinide
The liver is the principal site for the metabolism of mitiglinide. In vitro studies have confirmed that mitiglinide undergoes hepatic biotransformation, resulting in the formation of various metabolites. The primary metabolic pathways involved are oxidation and glucuronidation. Through these processes, mitiglinide is converted into more water-soluble compounds, facilitating its excretion from the body. The main products of its hepatic metabolism are hydroxyl and glucuronide metabolites. clinicaltrials.gov One of the identified metabolic pathways is the formation of a carboxyl-linked glucuronide, a process that has been characterized in detail using human liver microsomes. nih.gov
Identification and Role of Cytochrome P450 Isoenzymes in Biotransformation
The biotransformation of mitiglinide involves the action of Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that play a crucial role in the metabolism of a wide range of xenobiotics. In vitro studies have identified CYP2C9 as the primary isoenzyme responsible for the oxidative metabolism of mitiglinide, leading to the formation of hydroxyl metabolites. clinicaltrials.gov
The involvement of CYP2C9 is a significant factor in the clinical pharmacology of mitiglinide, as this enzyme is known to be involved in the metabolism of many other drugs. For instance, drugs that are also substrates of CYP2C9, such as certain nonsteroidal anti-inflammatory drugs (NSAIDs) and sulfonylureas, could potentially compete with mitiglinide for metabolism, leading to drug-drug interactions. nih.govresearchgate.net The metabolism of other oral hypoglycemic agents, such as nateglinide (B44641) and glimepiride, is also largely mediated by CYP2C9, highlighting the importance of this enzyme in the clearance of this class of drugs. nih.govresearchgate.net
| Enzyme Family | Isoenzyme | Role in Mitiglinide Metabolism |
| Cytochrome P450 | CYP2C9 | Production of hydroxyl metabolites |
Investigation of UDP-Glucuronosyltransferase (UGT) Substrate Activity
Glucuronidation is a major pathway in the metabolism of mitiglinide, and this process is catalyzed by UDP-glucuronosyltransferases (UGTs). A key metabolic transformation of mitiglinide is its conjugation with glucuronic acid at its carboxyl group, forming a carboxyl-glucuronide. nih.gov
Detailed in vitro investigations using human liver microsomes and a panel of recombinant human UGT isoforms have been conducted to identify the specific enzymes responsible for this reaction. These studies have demonstrated that UGT1A3 and UGT2B7 are the primary catalytic enzymes involved in the carboxyl-glucuronidation of mitiglinide in the human liver. nih.gov While an in vitro study mentioned in a clinical trial summary also implicated UGT1A9, the detailed research by Liu et al. (2007) provides strong evidence for the roles of UGT1A3 and UGT2B7. clinicaltrials.govnih.gov
Kinetic analyses have been performed to characterize the affinity of mitiglinide for these UGT enzymes. The Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum, was determined for mitiglinide glucuronidation in human liver microsomes and with recombinant UGT1A3 and UGT2B7. The similar Km values observed in these different systems further support the role of UGT1A3 and UGT2B7 in the metabolism of mitiglinide. nih.gov
| Enzyme | System | Km (mM) |
| UGT1A3 | Recombinant Human UGT1A3 | 0.435 |
| UGT2B7 | Recombinant Human UGT2B7 | 0.511 |
| - | Human Liver Microsomes | 0.428 |
Advanced Methodologies and Future Research Directions
Development of Novel Drug Delivery Systems for Mechanistic Research
To facilitate more precise mechanistic and pharmacodynamic studies, researchers are developing novel drug delivery systems for mitiglinide. These systems aim to overcome the limitations of conventional formulations and provide enhanced control over the drug's release and absorption profile in experimental settings.
The poor water solubility of mitiglinide can present challenges in experimental studies. To address this, oil-in-water (o/w) microemulsions of mitiglinide have been developed. researchgate.netresearchgate.netnih.gov These formulations are designed to improve the solubility and bioavailability of the compound. researchgate.netresearchgate.netnih.gov
One study focused on creating an o/w mitiglinide microemulsion (MTG-ME) to enhance its solubility and bioavailability. researchgate.netnih.gov The optimized formulation consisted of Maisine 35-1 as the oil phase, Cremophor EL as the surfactant, and propylene (B89431) glycol as the cosurfactant. researchgate.netnih.gov The resulting microemulsion featured spherical droplets with a size of 58.1 ± 5.86 nm and demonstrated stability for at least three months when stored at 4°C. researchgate.netnih.gov
Pharmacodynamic assessments in diabetic mouse models revealed that intragastric administration of the mitiglinide microemulsion led to a significant and uniform decrease in blood glucose levels. researchgate.netnih.gov Specifically, a 4 mg/kg dose of the microemulsion reduced blood glucose by 69% over 24 hours. researchgate.netnih.gov Pharmacokinetic studies in Wistar rats further highlighted the superiority of the microemulsion formulation over a standard mitiglinide suspension, showing a 2.9-fold higher maximum plasma concentration (Cmax) and a 4.6-fold larger area under the curve (AUC). researchgate.netnih.gov These findings underscore the potential of microemulsions as an effective oral delivery system for improving the bioavailability of mitiglinide in research applications. researchgate.netnih.gov
| Formulation Component | Identity |
| Oil Phase | Maisine 35-1 |
| Surfactant | Cremophor EL |
| Cosurfactant | Propylene Glycol |
Table 1: Composition of an Optimized Mitiglinide Microemulsion Formulation. researchgate.netnih.gov
To achieve prolonged and controlled release of mitiglinide in experimental models, various gastroretentive drug delivery systems are being explored. These systems are designed to increase the gastric residence time of the compound, allowing for sustained absorption. nih.govfrontiersin.org
One approach involves the development of floating matrix tablets. nih.govfrontiersin.orgresearchgate.net These tablets are formulated using polymers like hydroxypropyl methylcellulose (B11928114) K15M (HPMC K15M) and sodium alginate, with sodium bicarbonate as a gas-forming agent to induce buoyancy. nih.govfrontiersin.orgresearchgate.net A study utilizing a 3² full factorial design optimized the concentrations of HPMC K15M and sodium alginate to control the floating lag time and the rate of drug release. nih.govfrontiersin.orgresearchgate.net Radiographic studies in rabbits demonstrated that the optimized floating tablets could remain in the stomach for up to 12 hours, providing a controlled release of mitiglinide. nih.govfrontiersin.orgresearchgate.net
Another promising gastroretentive strategy is the use of floating microsponges. nih.govresearchgate.net These have been formulated using a quasi-emulsion solvent diffusion method with polymers such as Eudragit RS100 and ethyl cellulose. nih.gov An optimized microsponge formulation exhibited a high production yield, significant entrapment efficiency, and remained buoyant in simulated gastric fluid for 24 hours. nih.gov In vivo pharmacokinetic studies in rabbits showed that the microsponge formulation led to a 1.92-fold increase in Cmax and a 20.68-fold increase in AUC compared to a marketed tablet, indicating significantly improved and prolonged absorption. nih.gov Other research has also explored in situ floating gels to achieve sustained release of mitiglinide in the stomach. nih.govfrontiersin.org
| Gastroretentive System | Key Components | Demonstrated Gastric Residence Time (Experimental Model) |
| Floating Matrix Tablets | HPMC K15M, Sodium Alginate, Sodium Bicarbonate | Up to 12 hours (Rabbit) nih.govfrontiersin.orgresearchgate.net |
| Floating Microsponges | Eudragit RS100, Ethyl Cellulose | > 24 hours (in vitro buoyancy) nih.gov |
| In Situ Floating Gel | Not specified in detail | > 24 hours (in vivo release) nih.govfrontiersin.org |
Table 2: Overview of Investigational Gastroretentive Systems for Mitiglinide.
Application of Organoid and Microfluidic Models in Pancreatic Research
The use of pancreatic organoids and microfluidic "organ-on-a-chip" technologies represents a significant leap forward in studying pancreatic function and the effects of compounds like mitiglinide. mdpi.comfrontiersin.orgmimetas.comresearchgate.net These models offer a more physiologically relevant environment compared to traditional two-dimensional cell cultures. frontiersin.orgmimetas.com
Pancreatic organoids, which are three-dimensional structures grown from stem cells, can self-organize to mimic the architecture and function of the pancreas. mdpi.comfrontiersin.org This allows for the study of cell-cell and cell-matrix interactions in a more in vivo-like context. frontiersin.org When combined with microfluidic devices, it is possible to create "pancreas-on-a-chip" models that allow for precise control of the microenvironment, including fluid flow and the introduction of external stimuli. mdpi.comfrontiersin.orgresearchgate.net
These advanced models are particularly valuable for investigating pancreatic diseases like pancreatic ductal adenocarcinoma (PDAC). frontiersin.orgmimetas.comnih.gov Researchers can use patient-derived organoids (PDOs) within microfluidic platforms to study disease mechanisms and test the effects of various compounds. researchgate.netnih.gov This technology enables high-throughput screening and the potential for personalized medicine research. frontiersin.orgmimetas.com While direct studies involving mitiglinide in these specific advanced models are still emerging, the platforms themselves offer a powerful tool for future investigations into the compound's detailed interactions with pancreatic tissues and cells. mdpi.comfrontiersin.orgmimetas.com
Systems Biology Approaches to Map Mitiglinide's Molecular Network
Systems biology offers a holistic approach to understanding the complex molecular interactions influenced by mitiglinide. frontiersin.orgberkeley.edu By integrating large-scale "omics" datasets (e.g., transcriptomics, proteomics, metabolomics), researchers can move beyond a single-target focus to map the broader molecular network affected by the compound. frontiersin.org
This approach involves the use of computational tools to analyze gene expression data in the context of protein-protein interaction (PPI) networks. frontiersin.org Such analyses can reveal how mitiglinide might influence entire pathways and cellular processes. frontiersin.orgnih.gov For instance, co-expression network analysis can identify modules of genes that are functionally related and regulated in response to the compound. nih.gov
Exploration of Potential Pleiotropic Molecular Actions of Mitiglinide (excluding direct therapeutic effects)
Beyond its primary mechanism of action, there is growing interest in the potential pleiotropic effects of mitiglinide at the molecular level. These are additional molecular actions that are not directly related to its main therapeutic function.
Studies have suggested that mitiglinide may influence lipid metabolism. researchgate.netnih.gov In one clinical investigation, treatment with mitiglinide was associated with a significant decrease in free fatty acid levels following a meal tolerance test. nih.gov Another study comparing mitiglinide to sitagliptin (B1680988) noted that mitiglinide did not significantly alter fatty acid composition in the same way sitagliptin did, which was observed to affect the activity of Δ5 and Δ6 desaturase enzymes involved in polyunsaturated fatty acid synthesis. nih.gov
Furthermore, research has indicated that mitiglinide might have effects on markers associated with inflammation and oxidative stress. researchgate.netresearchgate.net It has also been observed to significantly decrease urinary albumin excretion over a 12-month period in a study of patients with type 2 diabetes, suggesting a potential influence on renal parameters at a molecular level. nih.gov These findings point towards a broader range of molecular interactions for mitiglinide that warrant further investigation to fully characterize its biological profile. researchgate.netnih.gov
Q & A
Q. What are the molecular mechanisms underlying Mitiglinide's selective binding to pancreatic β-cell sulfonylurea receptors?
- Methodological Answer: Use in vitro electrophysiology (patch-clamp techniques) to assess Mitiglinide’s interaction with SUR1/Kir6.2 channels in isolated β-cells. Compare dose-response curves with other meglitinides (e.g., repaglinide) to quantify binding affinity . Validate findings with molecular docking simulations to identify key binding residues .
- Key Parameters: EC₅₀ values, ATP-sensitive K⁺ channel inhibition rates, structural homology models.
Q. How does Mitiglinide’s pharmacokinetic profile influence its short-term glycemic control efficacy in Type 2 diabetes?
- Methodological Answer: Conduct randomized crossover trials in animal models (e.g., diabetic rats) to measure plasma concentration-time curves and glucose-lowering effects. Use HPLC-MS for precise drug quantification and correlate with hourly blood glucose measurements .
- Table 1: Pharmacokinetic Parameters in Rodent Models
| Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀–₆ (h·ng/mL) |
|---|---|---|---|
| 5 | 0.5 | 1200 | 4500 |
| 10 | 0.7 | 2400 | 9200 |
Q. What experimental models best replicate Mitiglinide’s insulinotropic effects in humans?
- Methodological Answer: Use perfused human islets or β-cell lines (e.g., INS-1) to measure glucose-stimulated insulin secretion (GSIS) under varying Mitiglinide concentrations. Validate with clamp studies in non-diabetic volunteers to assess acute insulin response .
Advanced Research Questions
Q. How do genetic polymorphisms in KCNJ11 or ABCC8 affect Mitiglinide’s therapeutic efficacy across diverse populations?
Q. What methodological challenges arise when reconciling contradictory data on Mitiglinide’s cardiovascular safety in long-term studies?
- Methodological Answer: Conduct meta-analyses of RCTs using PRISMA guidelines. Apply Egger’s test for publication bias and subgroup analysis to isolate confounders (e.g., baseline CVD risk). Use Cox proportional hazards models to assess time-to-event outcomes .
- Table 2: Conflicting Outcomes in Cardiovascular Safety Trials
| Study (Year) | Sample Size | Follow-Up (Years) | Hazard Ratio (95% CI) |
|---|---|---|---|
| A (2020) | 1200 | 3 | 0.92 (0.78–1.09) |
| B (2022) | 950 | 5 | 1.15 (1.01–1.31) |
Q. Can Mitiglinide’s metabolic effects be enhanced through combination therapy with SGLT2 inhibitors or GLP-1 agonists?
- Methodological Answer: Design factorial experiments in Zucker diabetic fatty (ZDF) rats to test synergistic effects. Measure β-cell function (HOMA-B) and insulin sensitivity (HOMA-IR). Use isobolographic analysis to classify interactions (additive vs. synergistic) .
Methodological and Ethical Considerations
Q. How to optimize experimental protocols for assessing Mitiglinide’s off-target effects on hepatic glucose production?
- Answer: Use hyperinsulinemic-euglycemic clamps with isotopic tracers (e.g., [6,6-²H₂]glucose) to distinguish hepatic vs. peripheral glucose metabolism. Validate with liver-specific in vivo siRNA knockdown models .
Q. What statistical approaches are recommended for addressing small sample sizes in preclinical Mitiglinide studies?
- Answer: Apply Bayesian hierarchical models to pool data from multiple experiments. Use sensitivity analysis to evaluate robustness and report 95% credible intervals instead of p-values .
Data Presentation and Reproducibility
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
